

Physical and chemical properties of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B1345563

[Get Quote](#)

An In-depth Technical Guide to Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an unsymmetrical biphenyl dicarboxylate compound. While its isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, has been noted for its potential biological activities, including hepatoprotective effects, the 2,4'-isomer is a less-studied compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**, along with available information on its synthesis and analysis. Due to the limited publicly available data on the biological activity of this specific isomer, this guide will focus on its chemical characteristics and a general synthetic approach.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is provided below. It is important to note that some of the physical properties are predicted values due to the limited experimental data available for this specific isomer.

Property	Value	Source
CAS Number	55676-77-2	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	[1]
Predicted Density	1.2 ± 0.1 g/cm ³	
Predicted Boiling Point	416.2 ± 38.0 °C at 760 mmHg	
Predicted Flash Point	210.4 ± 25.2 °C	
Storage Conditions	Sealed in dry, Room Temperature	[2]

Synthesis and Purification

The synthesis of unsymmetrical biphenyls such as **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is commonly achieved through cross-coupling reactions.

Experimental Protocols

General Synthesis via Nickel-Catalyzed Cross-Coupling:

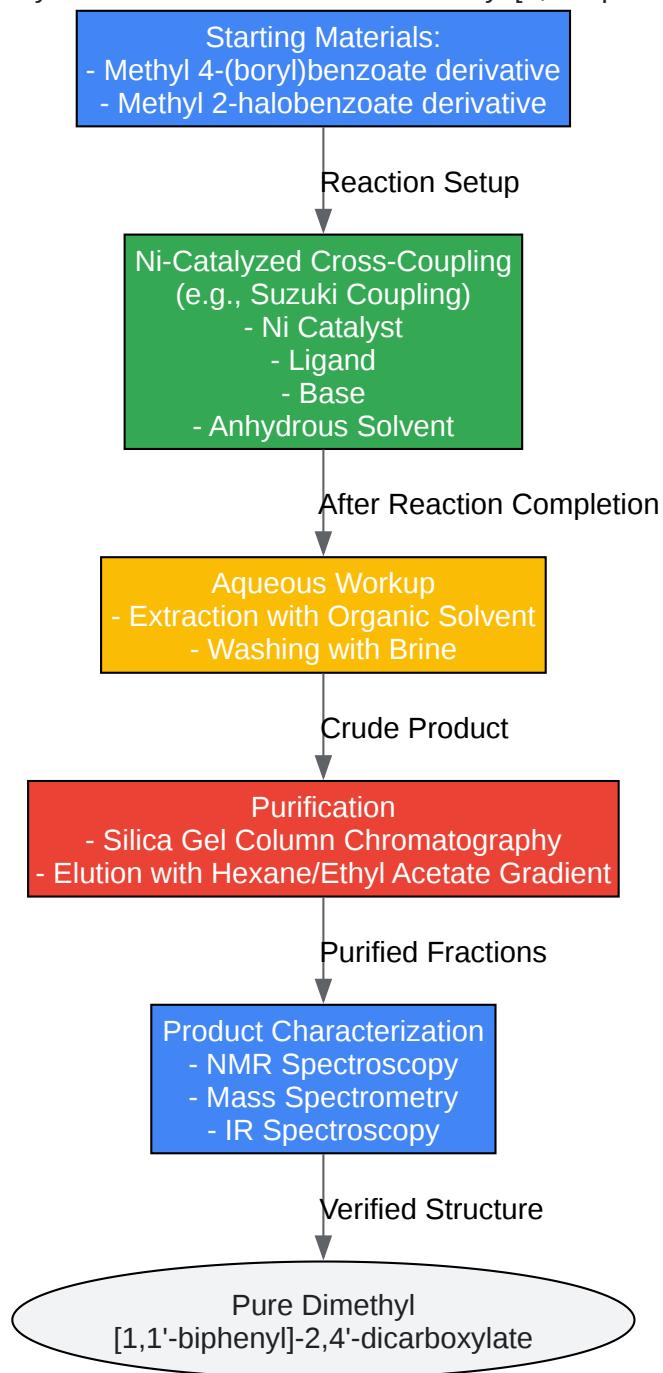
A general method for the synthesis of unsymmetrical biphenyl dicarboxylates involves a nickel-catalyzed cross-coupling reaction. For the synthesis of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**, this would typically involve the reaction of an aryl boronic acid or ester with an aryl halide or sulfonate.

- Reactants:
 - Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (a boronic ester derivative of methyl benzoate).
 - Methyl 2-bromobenzoate or a similar aryl halide/sulfonate.
- Catalyst: A nickel-based catalyst, often with a phosphine ligand.

- **Base:** A suitable base such as potassium phosphate is required to facilitate the transmetalation step.
- **Solvent:** Anhydrous organic solvents like tetrahydrofuran (THF) or dioxane are commonly used.
- **Procedure:**
 - To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl boronic ester, aryl halide, base, and solvent are added.
 - The nickel catalyst and ligand are then introduced.
 - The reaction mixture is heated to a temperature appropriate for the specific catalyst system, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the reaction is cooled, and the crude product is worked up. This typically involves extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.
 - The crude product is then purified.

Purification by Column Chromatography:

The final product is typically purified from the crude reaction mixture using silica gel column chromatography.


- **Stationary Phase:** Silica gel.
- **Mobile Phase:** A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the components.
- **Procedure:**
 - The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

- The silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.
- The column is eluted with the chosen solvent system, and fractions are collected.
- The fractions are analyzed by TLC to identify those containing the pure product.
- The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**.

Mandatory Visualization

As there is no available information on the signaling pathways or specific biological activities of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**, a diagram illustrating a general experimental workflow for its synthesis and purification is provided below.

General Workflow for Synthesis and Purification of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

[Click to download full resolution via product page](#)

A general workflow for the synthesis and purification of the target compound.

Conclusion

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate remains a compound with limited characterization in the scientific literature, especially when compared to its 4,4'-isomer. This guide has summarized the currently available physical and chemical data and outlined a general synthetic strategy. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and, most importantly, to investigate its potential biological activities. Such studies would be crucial in determining if this molecule holds any promise for applications in drug development or materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345563#physical-and-chemical-properties-of-dimethyl-1-1-biphenyl-2-4-dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com